N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide
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Overview
Description
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure with a formyl group at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of 4’-formylbiphenyl with acetamide under specific conditions. One common method is the direct acylation of 4’-formylbiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 4’-Carboxy[1,1’-biphenyl]-3-yl)acetamide.
Reduction: 4’-Hydroxymethyl[1,1’-biphenyl]-3-yl)acetamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the biphenyl structure may facilitate interactions with hydrophobic regions of biological membranes or proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Similar structure but with the formyl group at the 2’ position.
N-(4’-Formylphenyl)acetamide: Lacks the biphenyl structure, having only a single phenyl ring.
Uniqueness
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of both the formyl and acetamide groups on a biphenyl scaffold. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[3-(4-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-4-2-3-14(9-15)13-7-5-12(10-17)6-8-13/h2-10H,1H3,(H,16,18) |
InChI Key |
ILUSJXSEUSJNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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